2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane
Description
2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane is a bicyclic ether derivative characterized by a 1,3-dioxolane ring substituted with a methyl group at the 4-position and a 2,6-dimethylhept-5-enyl chain at the 2-position. Its CAS registry number is 10444-50-5 .
Properties
IUPAC Name |
2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-10(2)6-5-7-11(3)8-13-14-9-12(4)15-13/h6,11-13H,5,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKGUOZAKOLOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)CC(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868284 | |
| Record name | 2-(2,6-Dimethylhept-5-en-1-yl)-4-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74094-64-7 | |
| Record name | 2-(2,6-Dimethyl-5-hepten-1-yl)-4-methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74094-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074094647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane typically involves the reaction of 2,6-dimethylhept-5-enyl acetate with a suitable dioxolane precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted dioxolanes. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Fragrance Chemistry
- 2-(1,5-Dimethyl-4-hexenyl)-4-methyl-1,3-dioxolane (ID 1657):
This compound shares the 4-methyl-1,3-dioxolane core but differs in the substituent at the 2-position (1,5-dimethyl-4-hexenyl vs. 2,6-dimethylhept-5-enyl). The shorter hexenyl chain and altered branching may influence volatility and odor profiles, making it suitable for fragrance applications . - Such modifications enhance shelf-life in perfumery, suggesting analogous stability benefits for 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane .
Bioactive 1,3-Dioxolane Derivatives
Evidence from Molecules (2011) demonstrates that substituted 1,3-dioxolanes exhibit antimicrobial properties. For example:
- Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7):
This chiral dioxolane derivative showed potent antibacterial activity (MIC values: 4.8–5000 µg/mL) against S. aureus and E. coli, attributed to its ester groups and aromatic substitution . In contrast, the target compound lacks polar ester moieties, which may reduce bioavailability but enhance lipophilicity for alternative applications.
Solvent and Stability Comparisons
- 4-Methyl-1,3-dioxolane (CAS 1072-47-5): A simpler analog lacking the heptenyl chain, this compound is widely used as a solvent due to its low boiling point (81°C) and ability to dissolve polar and nonpolar substances. The addition of the 2,6-dimethylhept-5-enyl group in the target compound likely increases molecular weight and hydrophobicity, altering solvent compatibility .
- 2,2-Dimethyl-4-Oxymethyl-1,3-dioxolane :
Cross-referenced as "Dioxolane" in chemical resistance guides, this derivative’s oxymethyl group enhances stability against hydrolysis compared to the target compound’s alkenyl substituent, which may introduce reactivity at the double bond .
Data Tables
Table 1: Structural Comparison of Selected 1,3-Dioxolane Derivatives
Table 2: Hypothetical Physicochemical Properties (Extrapolated from Analogs)
Research Implications and Gaps
- Fragrance Applications : The heptenyl chain in the target compound may confer unique odor characteristics, but empirical data are lacking. Comparative studies with 2,6-dimethyl-5-heptenal propyleneglycol acetal could clarify performance in stabilization .
- Biological Activity: While chiral dioxolanes like Compound 7 show bioactivity, the target compound’s nonpolar substituents may limit antimicrobial efficacy. Synergistic formulations with ester-containing analogs could be explored .
- Solvent Performance: The compound’s lipophilicity may make it suitable for non-aqueous reactions, though its stability under acidic/basic conditions requires validation .
Biological Activity
2-(2,6-Dimethylhept-5-enyl)-4-methyl-1,3-dioxolane, with the CAS number 74094-64-7, is a compound belonging to the class of 1,3-dioxolanes. This compound has garnered interest due to its potential biological activities, which include antibacterial and antifungal properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
The molecular formula of 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane is C13H24O2. It has a molecular weight of approximately 212.33 g/mol and an XLogP value of 4, indicating its lipophilicity. Its structure features a dioxolane ring that is significant in various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| CAS Number | 74094-64-7 |
| XLogP | 4 |
Synthesis
The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes with diols. In the case of 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane, it can be synthesized through a similar pathway involving specific substrates that yield high purity and yield rates.
Antibacterial Activity
Research indicates that compounds in the dioxolane class exhibit significant antibacterial activity. A study focused on various synthesized dioxolanes revealed that many derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported between 625–1250 µg/mL for active compounds .
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 625 |
| Compound 4 | E. faecalis | 625 |
| Compound 7 | S. epidermidis | 1250 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. Most derivatives tested exhibited significant antifungal effects except for one variant .
Table 2: Antifungal Activity Against C. albicans
| Compound | Activity |
|---|---|
| Compound 1 | No activity |
| Compound 4 | Significant activity |
| Compound 7 | Significant activity |
Case Studies
A series of studies have explored the biological implications of dioxolane derivatives in various settings:
- Antifungal Screening : A comprehensive examination of several dioxolanes indicated that most showed potent antifungal effects against clinical strains of C. albicans, suggesting potential therapeutic applications in treating fungal infections .
- Antibacterial Screening : Another study evaluated enantiomerically pure and racemic forms of dioxolanes for their antibacterial properties. It was found that the structural configuration significantly influenced their biological activity, highlighting the importance of stereochemistry in drug design .
Discussion
The biological activities exhibited by 2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxolane underscore its potential as a lead compound in drug development. The promising antibacterial and antifungal properties warrant further investigation into its mechanism of action and efficacy in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
